molecular formula C10H13ClN2O4S B13904288 Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate

Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate

Cat. No.: B13904288
M. Wt: 292.74 g/mol
InChI Key: GOTUKDKSSIVJNJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate is a high-value chemical building block designed for research and development, particularly in medicinal chemistry. Its structure incorporates both a chloro and a methylsulfonyl group on a pyrimidine ring, making it a versatile intermediate for nucleophilic substitution reactions. The tert-butyl carboxylate moiety acts as a protecting group that can be readily removed under acidic conditions to reveal the corresponding carboxylic acid, enabling further functionalization . Compounds with this core structure are of significant interest in pharmaceutical research for the discovery of novel therapeutics. Pyrimidine derivatives are frequently explored as modulators of biological targets, such as the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a compelling drug target for the treatment of autoimmune, inflammatory diseases, and certain cancer types . The specific reactive handles on this molecule allow researchers to efficiently synthesize diverse libraries of compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

IUPAC Name

tert-butyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-8(14)7-6(11)5-12-9(13-7)18(4,15)16/h5H,1-4H3

InChI Key

GOTUKDKSSIVJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Pyrimidine Core Functionalization and Chlorination

The pyrimidine ring is often prepared via condensation reactions of appropriate precursors, followed by selective chlorination at the 5-position. Chlorination is typically achieved using reagents such as phosphorus oxychloride or N-chlorosuccinimide under controlled temperature to avoid over-chlorination or side reactions.

Methylsulfonyl Group Introduction

The methylsulfonyl substituent at the 2-position is introduced by oxidation of a corresponding methylthio precursor or via direct sulfonylation. Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or oxone are commonly used to convert methylthio groups to methylsulfonyl groups with high selectivity.

Formation of the tert-Butyl Ester

Esterification to form the tert-butyl carboxylate at position 4 is generally carried out by reacting the corresponding carboxylic acid with tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate and a base such as triethylamine. Protection of the carboxyl group as a tert-butyl ester enhances compound stability and solubility.

Representative Example from Patent Literature

A patent (WO2019158550A1) describes a method involving the following:

  • Heating the reaction mixture to about 50–60 °C.
  • Slow addition of triethylamine as a base.
  • Stirring for several hours to ensure completion.
  • Cooling the mixture to 0–5 °C before further addition of triethylamine to control the reaction temperature.
  • Use of specific acid salts and reagents such as OximaPure® (cyano(hydroxyimino)ethyl acetate) as additives to facilitate the reaction.

Catalytic Cross-Coupling and Purification

Recent research from the University of Strathclyde and AstraZeneca details catalytic procedures involving palladium catalysts (e.g., PdXPhosG2, Pd(dppf)Cl2·DCM) and bases like potassium phosphate or potassium carbonate. These methods use microwave vials or sealed tubes with controlled atmospheres (nitrogen purging) and solvents such as 1,4-dioxane and water mixtures. The reaction temperatures are typically around 65–80 °C with reaction times from 4 to 16 hours.

Purification is achieved through filtration (Celite), extraction, and chromatographic techniques including flash column chromatography and strong cation exchange chromatography. Analytical methods such as ^1H and ^13C NMR, high-resolution mass spectrometry, and chiral HPLC are used to confirm product identity and purity.

Data Tables Summarizing Key Reaction Conditions and Outcomes

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Chlorination Phosphorus oxychloride or N-chlorosuccinimide 0–60 2–7 70–90 Controlled addition of base (triethylamine)
Methylsulfonylation m-CPBA or oxone Room temp–40 3–6 65–85 Oxidation of methylthio precursor
Esterification tert-Butanol + acid catalyst or tert-butyl chloroformate + base 20–25 4–7 75–95 Formation of tert-butyl ester
Catalytic Cross-Coupling PdXPhosG2, Pd/C, K3PO4, 1,4-dioxane/H2O 65–80 4–16 38–100 Microwave vial or sealed tube; purification by chromatography

Research Outcomes and Optimization

  • The use of PdXPhosG2 catalyst with ammonium formate as a hydrogen source and potassium phosphate as base at 80 °C for 4 hours followed by stirring at room temperature for 16 hours yielded up to 100% conversion in model coupling reactions.

  • Optimization studies demonstrated that catalyst loading, base choice, and hydrogen source critically influence the reaction outcome. For example, increasing PdXPhosG2 loading from 6 mol% to 12 mol% improved selectivity and yield.

  • Reaction temperature control, especially during base addition, is crucial to prevent side reactions and maintain high purity, as shown in the patent method.

Analytical Characterization

  • ^1H NMR and ^13C NMR spectroscopy provide detailed structural confirmation with characteristic chemical shifts for the pyrimidine ring, methylsulfonyl group, and tert-butyl ester moiety.

  • High-resolution mass spectrometry confirms the molecular weight and formula.

  • Chiral HPLC methods have been developed for enantiomeric purity assessment when applicable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction reactions, leading to different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products Formed

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Methylthio derivatives.

    Hydrolysis: 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylic acid.

Scientific Research Applications

The applications of tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate are not explicitly detailed within the provided search results. However, the search results do provide information regarding the chemical's properties, related compounds, and synthetic processes that suggest potential applications in scientific research, particularly in the synthesis of pharmaceutical intermediates.

Chemical Information

  • CAS Number: 2940947-72-6
  • Molar Formula: O=C(c1nc(ncc1Cl)S(=O)(=O)C)OC(C)(C)CO=C(c1nc(ncc1Cl)S(=O)(=O)C)OC(C)(C)C
  • Density: 1.348±0.06 g/cm3 (predicted at 20 °C, 760 Torr)

Potential Applications

  • Pharmaceutical Intermediate: this compound is related to other pyrimidine derivatives that are used as intermediates in the synthesis of pharmaceuticals . For example, N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates, which can be used in the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides and esters, are related to this compound . These compounds can be effective in treating bacterial infections when used with β-lactam antibiotics .
  • Synthesis of Pyrimidine Derivatives: The presence of chloro and methylsulfonyl groups on the pyrimidine core allows for further chemical modifications and diversification . These modifications can lead to the synthesis of novel pyrimidine derivatives with potential biological activities.
  • Cosmetic Applications: Polymers, including synthetic polymers, are used in cosmetics for various purposes such as film forming, rheology modifiers, and delivery of active ingredients . While this compound is not explicitly mentioned for cosmetic use, the broader class of pyrimidine derivatives may find applications in cosmetic formulations due to their chemical properties .
  • Research and Development: Experimental design techniques are used in the development of stable, safe, and effective cosmetic products . this compound could be a component in such research, particularly in formulations tested for physical, sensory, and moisturizing properties .

Related Compounds

The search results list several compounds with structural similarities :

  • tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
  • tert-Butyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
  • tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate can be contextualized by comparing it to analogous pyrimidine and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogs in Pyrimidine Chemistry

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications
Tert-butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-Cl, 2-SO₂Me, 5-CO₂t-Bu, 6-NHBn 393.85 Benzylamino group at position 6 enhances solubility and enables further functionalization via amine coupling. Synthesized via mCPBA oxidation (85% yield).
Tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate 2-Cl, 6-CHO, fused pyrrolo-pyrimidine 421.88 Formyl group at position 6 enables condensation reactions. Requires TBAF for deprotection, indicating sensitivity to acidic conditions.
Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-F, 4-OH, 6-Me, 2-N(Me)CO₂t-Bu 257.26 Hydroxy and fluoro substituents increase hydrogen-bonding potential, relevant for kinase inhibitor design.

Reactivity and Functional Group Analysis

  • Methylsulfonyl Group (SO₂Me):
    The methylsulfonyl group in the target compound acts as a superior leaving group compared to methylthio (SMe) or chloro substituents. For example, in , oxidation of methylthio to methylsulfonyl using mCPBA achieved 85% efficiency, highlighting its utility in sequential functionalization . In contrast, analogs with formyl or diethoxymethyl groups (e.g., compounds in ) require specialized conditions (e.g., TBAF or HOAc/H₂O) for deprotection, indicating lower synthetic versatility .

  • Chlorine at Position 5:
    The 5-chloro substituent enhances electrophilicity, making the compound reactive toward Suzuki-Miyaura or Buchwald-Hartwig couplings. This contrasts with the 5-fluoro analog (), where fluorine’s electronegativity reduces reactivity but improves metabolic stability .

  • Tert-Butyl Carboxylate: The tert-butyl ester provides steric protection to the carboxylate group, preventing premature hydrolysis. This is advantageous over analogs like tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (), where the absence of electron-withdrawing groups reduces stability under basic conditions .

Biological Activity

Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate, with the CAS number 2940947-72-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₃O₃S, with a molecular weight of approximately 303.76 g/mol. The compound features a pyrimidine core substituted with a tert-butyl group, a chloro atom at the 5-position, and a methylsulfonyl group at the 2-position. These structural characteristics contribute to its unique reactivity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structures often possess antibacterial properties, suggesting that this compound may inhibit bacterial growth effectively.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Early findings suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, studies have indicated that related pyrimidine derivatives can disrupt cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

The biological activity of this compound is hypothesized to involve interaction with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its therapeutic potential and guiding further development.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid. The following table summarizes some synthetic routes:

Synthesis MethodYield (%)Reaction Conditions
Method A63Dihydrogen peroxide; acetic acid; room temperature for 97 hours
Method B88Reflux in anisole until CO₂ evolution ceases

These methods highlight the versatility of chemical strategies available for synthesizing this compound, which is essential for further research and application development.

Case Studies

  • Antimicrobial Activity : A study conducted on structurally similar compounds demonstrated their effectiveness against various bacterial strains, leading to the hypothesis that this compound may exhibit similar effects .
  • Anticancer Research : In vitro studies reported that derivatives of pyrimidine compounds can significantly reduce cell viability in cancer cell lines, indicating that further exploration into this compound's anticancer potential could yield promising results .
  • Mechanistic Studies : Investigations into the interaction of this compound with specific cellular targets are underway to better understand its mechanism of action and potential therapeutic applications .

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